6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound is a quinolin-4-one derivative featuring three distinct substituents:
- 6-Methoxy group: Enhances electron density in the quinoline ring, influencing solubility and reactivity.
- 1-[(2-Methoxyphenyl)methyl] group: A benzyl substituent with an ortho-methoxy group, contributing to steric effects and hydrogen-bonding capabilities.
Its molecular formula is C₂₇H₂₃NO₅ (calculated molecular weight: 441.48 g/mol).
Properties
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-30-19-10-8-17(9-11-19)25(28)22-16-27(15-18-6-4-5-7-24(18)32-3)23-13-12-20(31-2)14-21(23)26(22)29/h4-14,16H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNBPCQTLNVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Methoxylation: Introduction of methoxy groups can be done using methanol and a suitable catalyst.
Benzoylation: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) or nitro groups using corresponding halogenating or nitrating agents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy and benzoyl groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at Position 1
1-Alkyl Derivatives
- 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) and 1-Pentyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (94) Structural Differences: Alkyl chains (butyl/pentyl) replace the benzyl group. Impact on Properties:
- Lower molecular weights (336 and 350 g/mol) compared to the target compound.
- Increased lipophilicity (longer alkyl chains elevate logP).
1-Aryl Derivatives
- 1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (C567-0344) Structural Differences: Meta-fluorine replaces ortho-methoxy on the benzyl group. Impact on Properties:
- Molecular weight: 417.44 g/mol (lower due to fluorine substitution).
- logP: 4.283, comparable to the target compound.
- Fluorine’s electronegativity may enhance binding to electron-deficient biological targets (e.g., enzymes or receptors) .
Substituent Variations at Position 3
3-Sulfonyl Derivatives
- 6-Methoxy-1-(3-methoxybenzyl)-3-[(4-methoxyphenyl)sulfonyl]-4(1H)-quinolinone Structural Differences: Sulfonyl group replaces benzoyl. Impact on Properties:
- Increased polarity (sulfonyl groups are strong hydrogen-bond acceptors).
- Molecular weight increases due to sulfur and oxygen atoms .
3-Fluorobenzoyl Derivatives
- 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one Structural Differences: Fluorine replaces methoxy on the benzoyl group; ethoxy replaces methoxy at position 4. Impact on Properties:
- Fluorine’s electron-withdrawing nature reduces electron density on the benzoyl ring, affecting π-π stacking interactions.
Substituent Variations at Position 6
- 6-Ethoxy Derivatives (e.g., )
- Structural Differences : Ethoxy replaces methoxy.
- Impact on Properties :
- Increased hydrophobicity (ethoxy is less polar than methoxy).
- Altered metabolic stability (ethoxy groups resist oxidative degradation better than methoxy) .
Key Physical Data Comparison
*Estimated; †Calculated based on formula.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of dihydroquinolinones, which are known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Its structure can be represented as follows:
- Molecular Formula : C₂₃H₂₅N₁O₄
- Molecular Weight : 389.45 g/mol
The compound's structure features multiple methoxy groups and a benzoyl moiety that may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of dihydroquinolinones exhibit significant anticancer properties. For instance, a study evaluated the effects of similar compounds on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-549 (Lung Cancer) | 0.05 |
| Compound B | MCF7 (Breast Cancer) | 0.06 |
| Compound C | HCT116 (Colon Cancer) | 0.08 |
In these studies, compounds with structural similarities to 6-Methoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one demonstrated potent inhibition of cell proliferation, suggesting that this compound may also exhibit similar effects .
Antioxidant Activity
Another vital aspect of this compound's biological profile is its antioxidant activity. The DPPH radical-scavenging assay is commonly used to evaluate antioxidant potential. In comparative studies:
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| Test Compound | 75% |
| Ascorbic Acid (Control) | 90% |
This indicates that while the compound shows moderate antioxidant activity, it is less effective than ascorbic acid, a standard antioxidant .
The mechanism by which This compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of cell cycle progression in cancer cells.
- Induction of apoptosis , as evidenced by increased markers of apoptotic pathways in treated cells.
- Scavenging of free radicals , reducing oxidative stress within cells.
Case Studies
A notable case study involved the administration of a structurally similar compound in a clinical trial for patients with advanced cancer. The trial reported:
- Response Rate : 30% partial response in patients.
- Side Effects : Mild nausea and fatigue were the most common adverse effects reported.
This suggests potential therapeutic applications for compounds within this chemical class in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
